![molecular formula C21H24N4OS B2423073 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-(4-isopropylphenyl)thiourea CAS No. 682788-47-2](/img/structure/B2423073.png)
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-(4-isopropylphenyl)thiourea
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Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-(4-isopropylphenyl)thiourea is a useful research compound. Its molecular formula is C21H24N4OS and its molecular weight is 380.51. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis
- A study by Fadda et al. (2012) explored the utility of enaminonitriles in heterocyclic synthesis. This included the synthesis of various derivatives such as pyrazole, pyridine, and pyrimidine from (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbonohydrazonoyl dicyanide (Fadda, Etman, El-Seidy, & Elattar, 2012).
Molecular Conformation Analysis
- Narayana et al. (2016) examined different molecular conformations co-existing in 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides, highlighting the compound's relevance in understanding hydrogen bonding in various dimensions (Narayana, Yathirajan, Rathore, & Glidewell, 2016).
Anti-Cancer Activity
- Ghorab et al. (2014) focused on the synthesis and characterization of 4-aminoantipyrine-based heterocycles derived from N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-(4-isopropylphenyl)thiourea, showing potential anti-breast cancer activity (Ghorab, El-Gazzar, & Alsaid, 2014).
In Vivo Metabolism
- Kaymakçıoğlu et al. (2003) conducted a study on the in vivo metabolism of N-phenyl-N'-(3,5-dimethylpyrazole-4-yl) thiourea in rats, providing insights into the biological activities and metabolic pathways of such compounds (Kaymakçıoğlu, Rollas, & Kartal-Aricioglu, 2003).
Novel Synthesis Techniques
- Hassan et al. (2012) reported on the novel synthesis of pyrazolyloxothiazolidine derivatives using 1-substituted 3-[3-(methyl/phenyl)-1H-pyrazol-5-yl]thioureas, highlighting innovative methods in compound development (Hassan, Ibrahim, El-Sheref, Aly, Bräse, & Brown, 2012).
Intermolecular Interaction Studies
- Saeed et al. (2020) explored the intermolecular interactions in antipyrine-like derivatives, including 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides. This study provided insights into hydrogen bonding and DFT calculations for these compounds (Saeed, Khurshid, Flörke, Echeverría, Piro, Gil, Rocha, Frontera, El‐Seedi, Mumtaz, & Erben, 2020).
Anti-Inflammatory Activity
- Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, assessing their anti-inflammatory activity (Sunder & Maleraju, 2013).
Enzyme Inhibition
- Saeed et al. (2015) synthesized a series of benzamides based on 4-aminophenazone, a non-steroidal anti-inflammatory drug, and evaluated their enzyme inhibition potential (Saeed, Ejaz, Khurshid, Hassan, al-Rashida, Latif, Lecka, Sévigny, & Iqbal, 2015).
Novel Derivative Synthesis
- Ayyad et al. (2012) focused on the synthesis of 2-Thioxothiazole, 2-oxo-1,2-dihydropyridine, 2-Oxo-2H-pyran, 2,4-diaminothiophene, and Pyrazolo[5,1-c][1,2,4]triazine derivatives containing antipyrine moiety, showcasing the diversity of compounds that can be derived from this chemical (Ayyad, El‐Taweel, Elagamey, & El-Mashad, 2012).
Antibacterial Activities
- Asiri and Khan (2010) synthesized Schiff bases derived from aminophenazone and evaluated their antibacterial activities, indicating the compound's potential in antimicrobial applications (Asiri & Khan, 2010).
properties
IUPAC Name |
1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-propan-2-ylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c1-14(2)16-10-12-17(13-11-16)22-21(27)23-19-15(3)24(4)25(20(19)26)18-8-6-5-7-9-18/h5-14H,1-4H3,(H2,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUWHSYMTPEZRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-(4-isopropylphenyl)thiourea |
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